ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C31H34N2O8 and its molecular weight is 562.619. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis and Analgesic Activity : Substituted 1-benzofurans, including compounds with structures similar to Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate, have been synthesized and evaluated for analgesic activity. These compounds show considerable analgesic effects, suggesting potential medicinal applications (Rádl, Hezký, Konvička, Krejci, 2000).
Biological Activities of Benzofuran Derivatives : New benzofuran derivatives have been synthesized and tested for anti-HIV activities, showing the potential of benzofuran compounds in antiviral research (Mubarak, Salih, Ayoub, Saadeh, Al-Masoudi, 2007).
Acylation Techniques : The acylation of amino acids using benzoyl chloride and alkyl chloroformates, including ethyl chloroformate, highlights a methodological aspect relevant to the synthesis of complex benzofuran derivatives (Chen, Benoiton, 1987).
Medicinal Chemistry Applications
Anti-microbial Evaluation : Ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates, related to the core structure of interest, have been synthesized and evaluated for their anti-microbial activity. This research emphasizes the relevance of benzofuran derivatives in developing new antimicrobial agents (Spoorthy, Kumar, Rani, Ravindranath, 2021).
Synthesis of Novel Derivatives : The facilitation of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through one-pot reactions, and their potential in medicinal chemistry, indicates the versatility of benzofuran frameworks in drug design (Gao, Liu, Jiang, Li, 2011).
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Therefore, future research may focus on the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives .
Properties
IUPAC Name |
ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O8/c1-3-38-30(36)28-26(20-14-10-12-16-22(20)40-28)32-24(34)18-8-6-5-7-9-19-25(35)33-27-21-15-11-13-17-23(21)41-29(27)31(37)39-4-2/h10-17H,3-9,18-19H2,1-2H3,(H,32,34)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMZYPOUWNWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCCCCCC(=O)NC3=C(OC4=CC=CC=C43)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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